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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase inhibitor BMS-911172 with other
known inhibitors of the Numb-associated kinase (NAK) family, focusing on its specificity against
related kinases. The information is intended to assist researchers in selecting the most
appropriate chemical tools for their studies of AAK1 and related kinase biology.

Introduction to BMS-911172

BMS-911172 is a potent and brain-penetrant small molecule inhibitor of Adaptor-Associated
Kinase 1 (AAK1)[1][2]. Developed by Bristol-Myers Squibb, it has been investigated for its
potential therapeutic applications, particularly in the treatment of neuropathic pain[3]. AAK1 is a
serine/threonine kinase that plays a crucial role in clathrin-mediated endocytosis, a
fundamental process for internalizing cell surface receptors and other cargo[4].

Comparative Kinase Inhibition Profile

The specificity of a kinase inhibitor is a critical factor in its utility as a research tool and its
potential as a therapeutic agent. Off-target effects can lead to confounding results in
experiments and potential toxicity in clinical applications. AAK1 belongs to the NAK family of
kinases, which also includes BIKE (BMP-2-inducible kinase), GAK (Cyclin G-associated
kinase), and STK16 (Serine/threonine-protein kinase 16). Due to the high degree of homology
in the ATP-binding sites of these kinases, many AAK1 inhibitors exhibit activity against other
NAK family members.
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While BMS-911172 is described as a "selective” AAK1 inhibitor with reported IC50 values of 12
nM and 35 nM[2], its detailed selectivity profile against the closely related BIKE and GAK
kinases is not readily available in the public domain. However, some sources suggest that
many AAK1 inhibitors are, in fact, dual AAK1/BIKE inhibitors.

For a comprehensive comparison, this guide includes publicly available data for other well-
characterized NAK family inhibitors: LP-935509 and SGC-AAK1-1.

Table 1: Comparative Inhibitory Activity (IC50/Ki in nM) of NAK Family Inhibitors

Compound AAK1 BIKE GAK Reference
BMS-911172 12 / 35 (IC50) Not Reported Not Reported
3.3 (1C50), 0.9
LP-935509 (Ki) 14 (IC50) 320 (IC50)
i
SGC-AAK1-1 9.1 (Ki) 17 (Ki) >10,000 (Ki)

Experimental Protocols

The determination of kinase inhibitor potency is typically performed using in vitro biochemical
assays. Below is a representative protocol for a common method, the LanthaScreen™ Eu
Kinase Binding Assay, which measures the displacement of a fluorescent tracer from the
kinase's ATP-binding pocket.

Representative Kinase Inhibition Assay Protocol
(LanthaScreen™ Eu Kinase Binding Assay)

Objective: To determine the IC50 value of a test compound against AAK1 kinase.
Materials:

e Recombinant AAK1 enzyme

e LanthaScreen™ Eu-anti-Tag Antibody

e Alexa Fluor™ 647-labeled Kinase Tracer
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» Kinase Buffer

e Test compound (e.g., BMS-911172) serially diluted in DMSO

o 384-well microplates

Procedure:

e Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO.

e Reaction Mixture Preparation: The kinase reaction mixture is prepared by combining the
AAK1 enzyme and the Eu-anti-Tag antibody in kinase buffer.

e Assay Plate Setup:
o 4 pL of the serially diluted test compound is added to the wells of a 384-well plate.
o 8 pL of the kinase/antibody mixture is then added to each well.

« Initiation of Binding Reaction: 4 pL of the Alexa Fluor™ 647-labeled kinase tracer is added to
all wells to initiate the binding reaction.

 Incubation: The plate is incubated at room temperature for 60 minutes to allow the binding
reaction to reach equilibrium.

» Data Acquisition: The plate is read on a TR-FRET compatible plate reader. The emissions at
665 nm (tracer) and 615 nm (Europium) are measured.

o Data Analysis: The TR-FRET ratio (665 nm emission / 615 nm emission) is calculated. The
IC50 value is determined by plotting the TR-FRET ratio against the logarithm of the inhibitor
concentration and fitting the data to a sigmoidal dose-response curve.
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Experimental workflow for determining kinase inhibition.
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Signaling Pathways Involving AAK1

AAKL1 is a key regulator of clathrin-mediated endocytosis (CME). It phosphorylates the p2
subunit (AP2M1) of the adaptor protein 2 (AP-2) complex, which is a critical step for the
recruitment of cargo and the assembly of clathrin-coated pits. Through its role in CME, AAK1
can influence various signaling pathways by modulating the internalization of cell surface
receptors. For instance, AAK1 has been shown to be involved in the regulation of the Wnt and
Notch signaling pathways.

AAKI1 Signaling in Clathrin-Mediated Endocytosis
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(AP2M1 subunit) Endocytosis
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Role of AAK1 in clathrin-mediated endocytosis.

Conclusion

BMS-911172 is a potent inhibitor of AAK1. While it is often referred to as a selective inhibitor,
the lack of publicly available data on its activity against the closely related kinases BIKE and
GAK makes a complete specificity assessment challenging. For research applications requiring
highly specific inhibition of AAK1 without confounding effects on BIKE, alternative probes such
as LP-935509, which shows a degree of selectivity for AAK1 over BIKE, or the use of
appropriate control experiments are recommended. The provided experimental protocol and
pathway diagrams offer a framework for designing and interpreting studies involving BMS-
911172 and other NAK family inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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